

The chemical structure and properties of Nelivaptan (SSR-149415)

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Compound of Interest

Compound Name: Nelivaptan

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An In-depth Technical Guide to Nelivaptan (SSR-149415)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelivaptan, also known as SSR-149415, is a potent, selective, and orally active non-peptide antagonist of the vasopressin V1b receptor.[1] Primarily investigated for its therapeutic potential in stress-related disorders, including major depressive disorder (MDD) and anxiety, **Nelivaptan** modulates the hypothalamic-pituitary-adrenal (HPA) axis by blocking the effects of arginine vasopressin (AVP) at the V1b receptor.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data on **Nelivaptan**. Detailed summaries of in-vitro and in-vivo studies are presented, alongside available experimental methodologies. Signaling pathways and conceptual experimental workflows are visualized using the DOT language to facilitate a deeper understanding of this compound.

Chemical Structure and Properties

Nelivaptan is a complex synthetic organic molecule with the following chemical identity:

- IUPAC Name: (2S,4R)-1-[(3R)-5-chloro-1-(2,4-dimethoxyphenyl)sulfonyl-3-(2-methoxyphenyl)-2-oxo-indolin-3-yl]-4-hydroxy-N,N-dimethyl-pyrrolidine-2-carboxamide[4]

- CAS Number: 439687-69-1[4]
- Molecular Formula: C₃₀H₃₂ClN₃O₈S
- Molar Mass: 630.11 g/mol

Physicochemical Properties

A summary of the known physicochemical properties of **Nelivaptan** is provided in the table below.

Property	Value	Reference(s)
Physical State	Solid	
Solubility	DMSO: ≥ 31.5 mg/mL (≥ 50 mM)	
Ethanol: Not specified		
Water: Not specified		
Melting Point	Not specified	
pKa	Not specified	

Chemical Synthesis

A detailed, step-by-step synthesis protocol for **Nelivaptan** is not publicly available in the reviewed literature. However, a method for the radiosynthesis of [¹¹C]SSR149415 has been reported for use in positron emission tomography (PET) studies, indicating the feasibility of introducing isotopic labels for research purposes. Commercial suppliers offer **Nelivaptan**, suggesting proprietary synthesis methods exist.

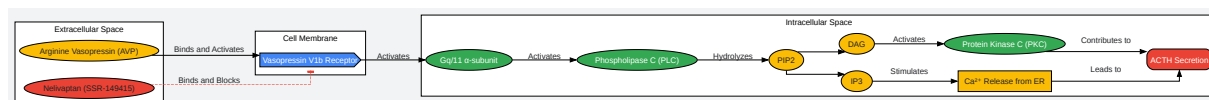
Mechanism of Action

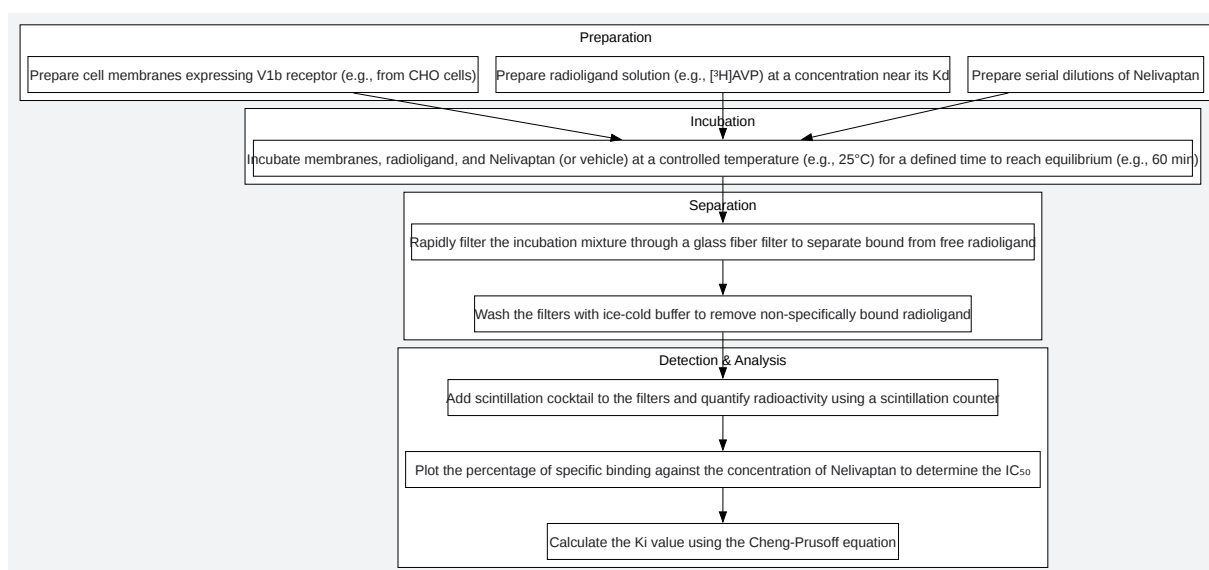
Nelivaptan is a selective antagonist of the vasopressin V1b receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary gland. The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1b receptor stimulates the release of adrenocorticotrophic hormone (ACTH), a key regulator of the HPA axis. By competitively

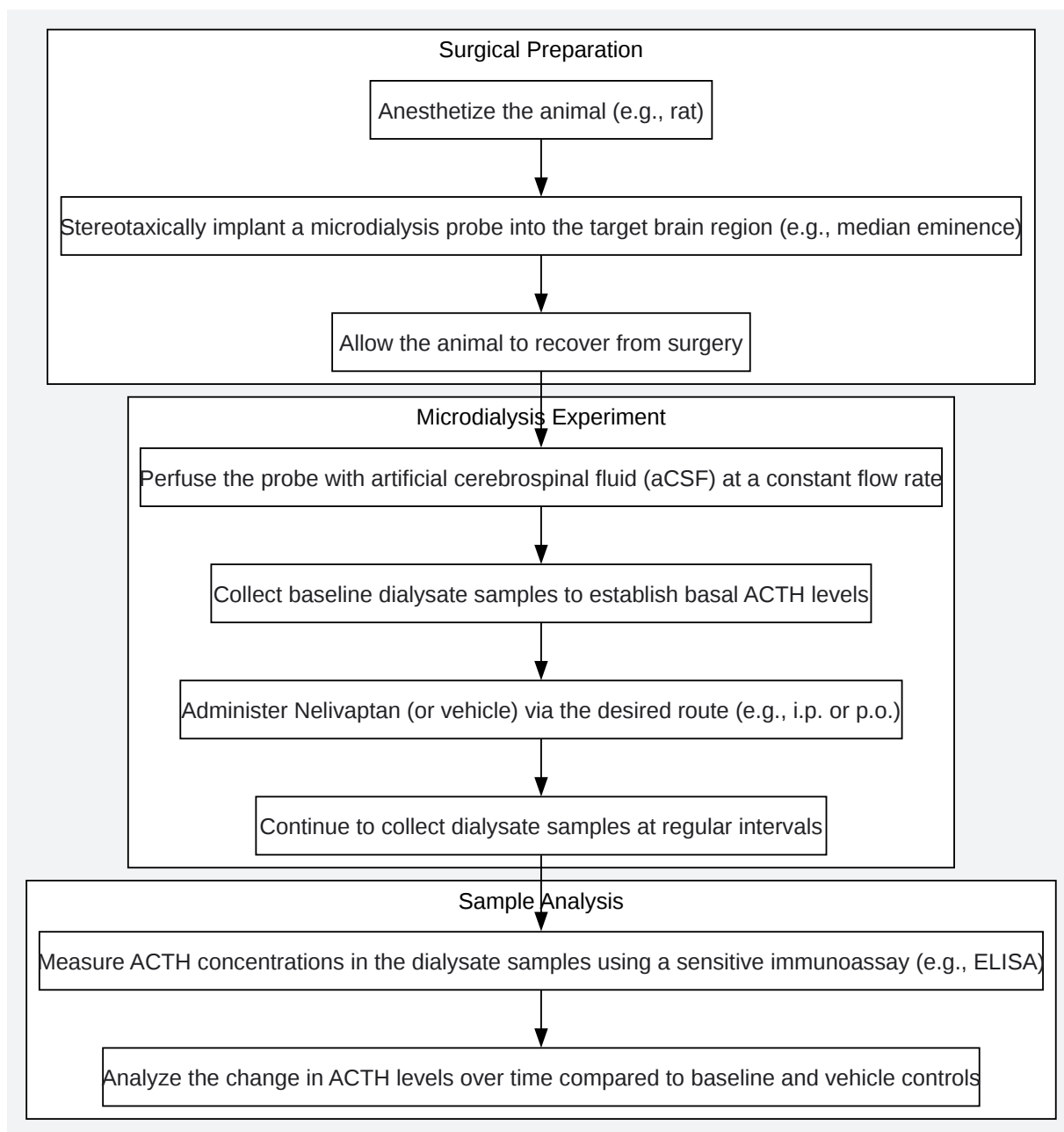
inhibiting AVP binding, **Nelivaptan** attenuates the downstream signaling cascade, leading to a reduction in ACTH secretion and consequently, a modulation of the body's stress response.

V1b Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the vasopressin V1b receptor and the inhibitory action of **Nelivaptan**.







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